molecular formula C16H19ClN4O4.ClH B235165 1,2-Dihydro-1-(chloromethyl)-5-hydroxy-8-methyl-3H-furano(3,2-e)indole CAS No. 158999-13-4

1,2-Dihydro-1-(chloromethyl)-5-hydroxy-8-methyl-3H-furano(3,2-e)indole

Cat. No. B235165
M. Wt: 237.68 g/mol
InChI Key: UFTLTOTWMUVHSB-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dihydro-1-(chloromethyl)-5-hydroxy-8-methyl-3H-furano(3,2-e)indole, also known as DMH-1, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in cancer research. It is a synthetic compound that was first developed in 2008 by a team of researchers at the University of California, San Francisco.

Mechanism Of Action

1,2-Dihydro-1-(chloromethyl)-5-hydroxy-8-methyl-3H-furano(3,2-e)indole works by inhibiting the activity of the BMP signaling pathway. This pathway plays a crucial role in cell growth and differentiation, and its dysregulation has been implicated in the development and progression of cancer. By inhibiting this pathway, 1,2-Dihydro-1-(chloromethyl)-5-hydroxy-8-methyl-3H-furano(3,2-e)indole can prevent the growth and proliferation of cancer cells.

Biochemical And Physiological Effects

1,2-Dihydro-1-(chloromethyl)-5-hydroxy-8-methyl-3H-furano(3,2-e)indole has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and inhibit the formation of new blood vessels that supply nutrients to tumors.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1,2-Dihydro-1-(chloromethyl)-5-hydroxy-8-methyl-3H-furano(3,2-e)indole is its specificity for the BMP signaling pathway. This makes it a valuable tool for studying the role of this pathway in cancer development and progression. However, one of the limitations of 1,2-Dihydro-1-(chloromethyl)-5-hydroxy-8-methyl-3H-furano(3,2-e)indole is its relatively low potency, which may limit its effectiveness in some experiments.

Future Directions

There are several potential future directions for research on 1,2-Dihydro-1-(chloromethyl)-5-hydroxy-8-methyl-3H-furano(3,2-e)indole. One area of interest is the development of more potent analogs of 1,2-Dihydro-1-(chloromethyl)-5-hydroxy-8-methyl-3H-furano(3,2-e)indole that could be used in cancer treatment. Another area of interest is the use of 1,2-Dihydro-1-(chloromethyl)-5-hydroxy-8-methyl-3H-furano(3,2-e)indole in combination with other cancer treatments, such as chemotherapy or radiation therapy, to enhance their effectiveness. Finally, further research is needed to fully understand the mechanisms of action of 1,2-Dihydro-1-(chloromethyl)-5-hydroxy-8-methyl-3H-furano(3,2-e)indole and its potential applications in other areas of biomedical research.

Synthesis Methods

1,2-Dihydro-1-(chloromethyl)-5-hydroxy-8-methyl-3H-furano(3,2-e)indole is synthesized through a multi-step process that involves the reaction of several chemical reagents. The synthesis method involves the use of various organic solvents and reagents, and it requires careful handling to ensure the purity and quality of the final product.

Scientific Research Applications

1,2-Dihydro-1-(chloromethyl)-5-hydroxy-8-methyl-3H-furano(3,2-e)indole has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells in various types of cancer, including breast cancer, pancreatic cancer, and prostate cancer. 1,2-Dihydro-1-(chloromethyl)-5-hydroxy-8-methyl-3H-furano(3,2-e)indole works by targeting the BMP signaling pathway, which is involved in cell growth and differentiation.

properties

CAS RN

158999-13-4

Product Name

1,2-Dihydro-1-(chloromethyl)-5-hydroxy-8-methyl-3H-furano(3,2-e)indole

Molecular Formula

C16H19ClN4O4.ClH

Molecular Weight

237.68 g/mol

IUPAC Name

(8R)-8-(chloromethyl)-1-methyl-7,8-dihydro-6H-furo[3,2-e]indol-4-ol

InChI

InChI=1S/C12H12ClNO2/c1-6-5-16-12-9(15)2-8-11(10(6)12)7(3-13)4-14-8/h2,5,7,14-15H,3-4H2,1H3/t7-/m0/s1

InChI Key

UFTLTOTWMUVHSB-ZETCQYMHSA-N

Isomeric SMILES

CC1=COC2=C(C=C3C(=C12)[C@H](CN3)CCl)O

SMILES

CC1=COC2=C(C=C3C(=C12)C(CN3)CCl)O

Canonical SMILES

CC1=COC2=C(C=C3C(=C12)C(CN3)CCl)O

synonyms

1,2-dihydro-1-(chloromethyl)-5-hydroxy-8-methyl-3H-furano(3,2-e)indole
DHM-CFI

Origin of Product

United States

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